2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound that belongs to the isoquinolone family This compound is characterized by its unique structure, which includes a nitrophenyl group and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable thiol to yield the desired isoquinolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and sulfanylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinolones: Compounds like isoquinolin-1(2H)-one share a similar core structure but lack the nitrophenyl and sulfanylidene groups.
Tetrahydroisoquinolines: These compounds have a similar heterocyclic framework but differ in their saturation and functional groups.
Uniqueness
2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is unique due to its combination of a nitrophenyl group and a sulfanylidene moiety, which confer distinct chemical reactivity and biological activity compared to other isoquinolone derivatives .
Properties
Molecular Formula |
C17H13N3O3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C17H13N3O3S/c21-16-15-9-11-3-1-2-4-12(11)10-18(15)17(24)19(16)13-5-7-14(8-6-13)20(22)23/h1-8,15H,9-10H2 |
InChI Key |
YSWFCMAVFGVKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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